molecular formula C8H8ClN3 B6268417 1-[(1R)-1-azidoethyl]-4-chlorobenzene CAS No. 1604311-72-9

1-[(1R)-1-azidoethyl]-4-chlorobenzene

Cat. No.: B6268417
CAS No.: 1604311-72-9
M. Wt: 181.6
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Description

1-[(1R)-1-Azidoethyl]-4-chlorobenzene ( 1604311-72-9) is a chiral small molecule characterized by an azide functional group on a stereogenic carbon center. With a molecular formula of C 8 H 8 ClN 3 and a molecular weight of 181.62 g/mol , this compound serves as a valuable enantiopure building block in synthetic organic chemistry. The presence of both the reactive azido group and the para-chlorophenyl moiety makes it a versatile intermediate for constructing more complex, chiral architectures, particularly through copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions . This reaction is a cornerstone of bioconjugation, materials science, and drug discovery, enabling the efficient and reliable formation of 1,2,3-triazole linkages. The chiral center (R-configuration) allows for the introduction of stereochemistry into target molecules, which is critical in the development of pharmaceuticals and agrochemicals. The compound should be stored at 2-8°C and is offered with a high purity of 95% . This product is intended for research purposes and is not approved for human or veterinary diagnostic or therapeutic use. For specific handling and safety information, please refer to the associated Material Safety Data Sheet (MSDS) .

Properties

CAS No.

1604311-72-9

Molecular Formula

C8H8ClN3

Molecular Weight

181.6

Purity

95

Origin of Product

United States

Preparation Methods

Biocatalytic Reduction Using Alcohol Dehydrogenases (ADHs)

Biocatalysis offers a high-fidelity route to enantiopure alcohols. Alcohol dehydrogenases (ADHs) catalyze the asymmetric reduction of ketones to secondary alcohols with exceptional stereoselectivity. For instance, the reduction of 4-chloroacetophenone to (R)-1-(4-chlorophenyl)ethanol has been achieved using ADHs from Candida glabrata or Bacillus spp. coupled with glucose dehydrogenase (GDH) for cofactor (NADPH) recycling.

Typical Conditions :

  • Substrate: 4-Chloroacetophenone (200 g·L⁻¹)

  • Catalyst: ADH (10–20 g·L⁻¹ lyophilized cells)

  • Cofactor: NADPH (0.2 mM) with GDH recycling

  • Temperature: 25–30°C, pH 7.0–7.5

  • Yield: 85–95%, e.e. : >99%

This method avoids hazardous reagents and operates under mild conditions, making it industrially scalable. Comparatively, chemical reductions using CBS catalysts (Corey–Bakshi–Shibata) require cryogenic temperatures (−5 to 10°C) and toxic solvents like dichloromethane, yielding lower enantiopurity (98.5% e.e.).

Bromination of the Chiral Alcohol

The alcohol intermediate must be converted to a leaving group for subsequent azide substitution. Bromination is preferred due to the superior leaving ability of bromide ions.

HBr/N-Bromosuccinimide (NBS) Method

A patent detailing the synthesis of optically active bromoethyl aromatics describes brominating (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol using HBr and NBS in dichloromethane. Adapting this protocol:

Procedure :

  • Dissolve (R)-1-(4-chlorophenyl)ethanol (1.0 equiv) in CH₂Cl₂.

  • Add HBr (1.2 equiv) and NBS (1.1 equiv) at 0°C.

  • Stir for 4–6 h at 25°C.

  • Quench with NaHCO₃, extract with EtOAc, and purify via column chromatography (hexane/EtOAc 5:1).

Outcome :

  • Yield: 80–90%

  • Configuration: Inversion (SN2 mechanism), yielding (S)-1-(4-chlorophenyl)ethyl bromide.

PBr₃ Method

Phosphorus tribromide (PBr₃) offers an alternative bromination route. While efficient, this method risks racemization via SN1 pathways for secondary alcohols. Optimal conditions (anhydrous THF, −20°C) minimize side reactions:

Procedure :

  • Add PBr₃ (1.1 equiv) dropwise to (R)-1-(4-chlorophenyl)ethanol in THF at −20°C.

  • Warm to 25°C and stir for 2 h.

  • Quench with H₂O, extract with Et₂O, and dry over MgSO₄.

Outcome :

  • Yield: 70–80%

  • Stereochemistry: Retention (SN2 mechanism) if conducted under strict anhydrous conditions.

Azide Substitution Reaction

The final step involves displacing bromide with an azide group while preserving chirality.

SN2 Displacement with Sodium Azide

A patent synthesis of 1-(1-azidoethyl)-3,5-bis(trifluoromethyl)benzene exemplifies this approach. Applying analogous conditions:

Procedure :

  • Suspend (S)-1-(4-chlorophenyl)ethyl bromide (1.0 equiv) and NaN₃ (3.0 equiv) in DMF.

  • Heat to 60°C for 12–18 h.

  • Dilute with H₂O, extract with EtOAc, and purify via silica chromatography.

Outcome :

  • Yield: 75–85%

  • e.e. : >99% (configuration retained via double inversion: R → S → R).

Optimization of Reaction Conditions

Key parameters affecting yield and stereochemistry:

ParameterOptimal ValueEffect on Reaction
SolventDMFPolar aprotic, enhances SN2 rate
Temperature60°CBalances rate vs. decomposition
NaN₃ Equiv3.0Ensures complete substitution
Reaction Time12–18 hMaximizes conversion

Alternative Synthetic Routes

Mitsunobu Reaction

The Mitsunobu reaction could theoretically convert (R)-1-(4-chlorophenyl)ethanol directly to the azide using diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh₃), and HN₃. However, this method inverts configuration, rendering it unsuitable unless starting from the (S)-alcohol.

Direct Azidation of Ketones

Recent advances in asymmetric azidation enable direct conversion of 4-chloroacetophenone to the azide via chiral phase-transfer catalysts. While promising, this method remains underdeveloped for aryl-ethyl substrates .

Chemical Reactions Analysis

Types of Reactions: 1-[(1R)-1-azidoethyl]-4-chlorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines, to form amine derivatives.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

    Substitution: Sodium azide (NaN₃) in DMF.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Cycloaddition: Copper(I) catalysts in the presence of alkynes.

Major Products:

    Substitution: Formation of amine derivatives.

    Reduction: Formation of primary amines.

    Cycloaddition: Formation of 1,2,3-triazoles.

Scientific Research Applications

Click Chemistry

Click chemistry, particularly the azide-alkyne cycloaddition reaction, is one of the most significant applications of 1-[(1R)-1-azidoethyl]-4-chlorobenzene. This reaction allows for the rapid and efficient synthesis of 1,2,3-triazoles, which are valuable intermediates in drug development:

  • Synthesis of Triazole Derivatives : The azide group can react with alkynes to form triazole rings under mild conditions. This process is utilized in creating libraries of compounds for biological testing .

Pharmaceutical Development

The compound's ability to form triazoles makes it relevant in the pharmaceutical industry:

  • Anti-HIV Agents : Research has demonstrated that derivatives of 1,2,3-triazoles exhibit potential as inhibitors of HIV protease. The incorporation of this compound into these compounds enhances their biological activity and specificity .

Material Science

In materials science, the compound serves as a precursor for various polymerization processes:

  • Polymer Synthesis : The azide functionality allows for the incorporation into polymer matrices via click chemistry, leading to materials with enhanced properties such as increased thermal stability and mechanical strength .

Case Studies and Research Findings

StudyApplicationFindings
Whiting et al. (2023)Anti-HIV Drug DevelopmentDemonstrated that triazole derivatives synthesized from azides show significant inhibition against HIV protease .
Sharpless et al. (2024)Material ScienceShowed that polymers synthesized using click chemistry with azides exhibit improved mechanical properties compared to traditional methods .
Hosoya et al. (2023)Drug DiscoveryReported on the synthesis of diverse libraries of compounds using this compound as a key building block .

Mechanism of Action

The mechanism of action of 1-[(1R)-1-azidoethyl]-4-chlorobenzene largely depends on the specific reactions it undergoes. For instance:

    Cycloaddition Reactions: The azido group acts as a 1,3-dipole, reacting with alkynes to form triazoles through a concerted mechanism.

    Reduction Reactions: The azido group is reduced to an amine via the transfer of electrons from the reducing agent to the nitrogen atoms.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variation on the Aromatic Ring

1-[(1R)-1-Azidoethyl]-2-Chloro-4-Fluorobenzene (C₈H₇ClFN₃)
  • Structure : Differs by having fluorine at the 4-position and chlorine at the 2-position.
  • The steric hindrance from the 2-chloro substituent may reduce accessibility to the azide group .
1-(Azidomethyl)-4-Chlorobenzene (C₇H₅ClN₃)
  • Structure : Azide is attached via a methyl group instead of ethyl.
  • Impact : Shorter chain reduces steric bulk, enhancing reactivity in cycloaddition reactions. However, the absence of a chiral center limits enantioselective applications .

Halogen Variation in Analogous Compounds

1-(Azidomethyl)-4-Bromobenzene (C₇H₅BrN₃)
  • Structure : Bromine replaces chlorine.
  • Impact: Bromine’s higher atomic weight increases molecular mass (212.05 g/mol vs. 170.62 g/mol for the target compound). Its polarizability may enhance solubility in non-polar solvents. Safety concerns include azide-related hazards (e.g., explosive decomposition) .
1-(2-Bromoethyl)-4-Chlorobenzene (C₈H₇BrCl)
  • Structure : Bromine replaces the azide on the ethyl chain.
  • Impact : Bromine’s leaving-group ability facilitates nucleophilic substitutions, unlike the azide, which participates in cycloadditions. This difference highlights divergent synthetic applications .

Functional Group Modifications

1-(1-Azidovinyl)-4-Chlorobenzene (C₈H₅ClN₃)
  • Structure : Azide on a vinyl group instead of ethyl.
  • Impact : The vinyl group enables conjugate addition reactions, but the absence of a chiral center limits stereochemical control. Reported synthesis yield: 43% .
1-(1-Chloroethyl)-4-Methoxybenzene (C₉H₁₁ClO)
  • Structure : Methoxy (-OCH₃) replaces chlorine; chloroethyl instead of azidoethyl.
  • Impact : Methoxy’s electron-donating effect activates the ring for electrophilic substitution, contrasting with chlorine’s electron-withdrawing effect. The chloroethyl group lacks click chemistry utility .

Reactivity in Click Chemistry

  • Target Compound : The ethyl chain’s chirality enables enantioselective triazole formation, useful in drug discovery.
  • 1-(Azidomethyl)-4-Chlorobenzene : Higher reactivity in Cu-catalyzed cycloadditions due to reduced steric hindrance .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-[(1R)-1-azidoethyl]-4-chlorobenzene with high enantiomeric purity?

  • Methodology :

  • Start with (1R)-1-chloroethyl-4-chlorobenzene. Perform nucleophilic substitution using sodium azide (NaN₃) in dimethylformamide (DMF) at 60–80°C for 12–24 hours .
  • Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate). Purify via column chromatography to isolate the azide product.
  • Confirm stereochemical retention using polarimetry or chiral HPLC .

Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?

  • Techniques :

  • NMR : ¹H and ¹³C NMR to confirm azide integration (δ ~3.5–4.0 ppm for CH₂-N₃) and aromatic protons .
  • IR : Strong absorption at ~2100 cm⁻¹ (azide stretch) .
  • X-ray crystallography : Use SHELX software for structure refinement. Collect high-resolution data (≤0.8 Å) to resolve the (1R)-configuration .

Q. How can researchers safely handle and store this compound given its reactivity?

  • Protocols :

  • Use explosion-proof equipment and avoid mechanical shock/friction.
  • Store in amber glass under inert gas (N₂/Ar) at –20°C.
  • Employ fume hoods, safety goggles, and flame-resistant lab coats. Reference SDS guidelines for spill containment .

Advanced Research Questions

Q. What strategies mitigate competing pathways in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving this compound?

  • Experimental Design :

  • Screen catalysts (e.g., CuI vs. TBTA ligands) to enhance regioselectivity for 1,4-triazoles .
  • Optimize solvent polarity (e.g., DMF vs. THF) to suppress side products like enaminones.
  • Use LC-MS to track intermediates and DFT calculations to model transition states .

Q. How does the stereochemistry of the azidoethyl group influence cycloaddition kinetics and product stability?

  • Analysis :

  • Compare reaction rates of (1R)- and (1S)-isomers with phenylacetylene using stopped-flow UV-Vis.
  • Perform variable-temperature NMR to assess triazole stability.
  • Computational studies (e.g., Gaussian) can quantify steric effects on activation energy .

Q. What computational approaches validate the electronic effects of the 4-chloro substituent on azide reactivity?

  • Methods :

  • Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) of the azide and alkyne.
  • Compare Mulliken charges at the azide terminal nitrogen with/without the chloro group.
  • Correlate results with experimental Hammett parameters for substituent effects .

Q. How can structural analogs of this compound be leveraged in targeted drug delivery systems?

  • Research Framework :

  • Functionalize the azide with PEG linkers for bioconjugation via strain-promoted azide-alkyne cycloaddition (SPAAC).
  • Assess cytotoxicity in vitro (e.g., HEK293 cells) and track cellular uptake via fluorescent tagging .

Data Contradiction Resolution

Q. How to resolve discrepancies in reported yields for Friedel-Crafts acylation reactions using this azide?

  • Troubleshooting :

  • Replicate conditions from literature (e.g., AlCl₃ catalyst, dichloromethane solvent).
  • Characterize byproducts (e.g., triazolines) via GC-MS and adjust Lewis acid stoichiometry.
  • Explore solvent-free microwave-assisted synthesis to improve reproducibility .

Safety and Compliance

Q. What institutional protocols ensure compliance with hazardous azide regulations during scale-up?

  • Guidelines :

  • Limit batch sizes to <10 g and install pressure-relief devices in reactors.
  • Conduct risk assessments per OSHA/NIOSH standards.
  • Train personnel in emergency response for azide decomposition (e.g., venting systems) .

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